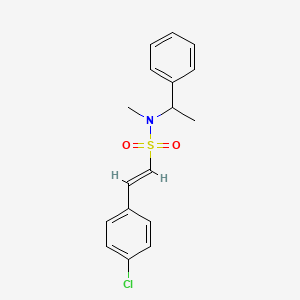

(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-14(16-6-4-3-5-7-16)19(2)22(20,21)13-12-15-8-10-17(18)11-9-15/h3-14H,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYUDZQFMSAYAC-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of ethenesulfonamides, characterized by the presence of a sulfonamide functional group. Its structure can be represented as follows:

This compound features:

- A chlorophenyl group, which enhances its lipophilicity.

- A methyl group attached to the nitrogen atom, influencing its binding affinity.

- An ethenesulfonamide moiety that is critical for its biological interactions.

Research indicates that compounds like this compound exhibit antagonistic activity against endothelin receptors , which play a significant role in cardiovascular regulation. By blocking these receptors, the compound may help in managing conditions such as hypertension and heart failure .

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound can be significantly influenced by modifications to its structure. Studies have shown that the substitution pattern on the phenyl ring and the nature of the substituents can lead to variations in biological activity. For instance, the introduction of different halogens or alkyl groups can enhance receptor binding affinity and selectivity .

Biological Activity Overview

Case Studies

-

Anticancer Activity :

A study demonstrated that derivatives of ethenesulfonamide, including this compound, showed significant inhibition of cancer cell proliferation. The electronic and steric properties were found to correlate with anticancer activity, suggesting that modifications can enhance efficacy . -

Endothelin Receptor Studies :

In vitro assays indicated that this compound effectively binds to endothelin receptors, leading to a reduction in cellular responses associated with hypertension. This finding supports its potential therapeutic application in cardiovascular diseases. -

Antimicrobial Properties :

Preliminary investigations into the antimicrobial activity revealed that this compound could inhibit growth in various bacterial strains, showcasing its versatility as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves condensation of sulfonamide precursors with aldehydes under acidic or basic conditions. For example, describes a similar sulfonamide synthesis via a Knoevenagel-like reaction using acetic acid derivatives and aldehydes, achieving a 48% yield. Key factors include solvent polarity (e.g., DMF or THF), temperature (80–100°C), and catalyst choice (e.g., piperidine). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks such as the ethene protons (δ ~7.1–7.8 ppm, J = 15–16 Hz for trans-configuration) and aromatic protons (δ ~6.8–7.2 ppm for chlorophenyl groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- IR : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on sulfonamide pharmacology. For anticancer activity:

- Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2).

- Evaluate enzyme inhibition (e.g., carbonic anhydrase IX) via fluorometric assays.

- Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from structural analogs with varying substituents. Address this by:

- Performing quantitative structure-activity relationship (QSAR) analysis to correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with activity .

- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. What advanced techniques are used to study interactions between this compound and cellular targets?

- Methodological Answer :

- Molecular Dynamics Simulations : Model binding to receptors (e.g., tubulin) using software like GROMACS, focusing on sulfonamide hydrogen bonding with active-site residues.

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Q. How can metabolic stability and degradation pathways be predicted for this sulfonamide?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS.

- Computational Prediction : Use ADMET software (e.g., SwissADME) to identify vulnerable sites (e.g., sulfonamide hydrolysis) .

Q. What strategies improve enantiomeric purity given the chiral 1-phenylethyl group?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol mobile phases.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the alkylation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.